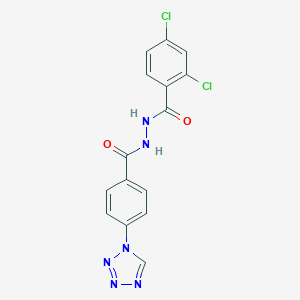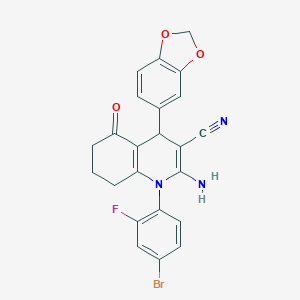![molecular formula C20H20BrNO5 B214329 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214329.png)
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BRD-9424 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BRD-9424 involves the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, BRD-9424 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in certain types of cancer cells. This compound has also been shown to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRD-9424 in lab experiments is its specificity for HDAC inhibition. This compound has been found to selectively inhibit certain HDAC isoforms, which can be useful in studying the role of specific HDACs in cancer cell growth and proliferation. One limitation of using BRD-9424 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BRD-9424. One direction is to further investigate its potential applications in cancer treatment. This compound has shown promise in inhibiting the growth and proliferation of cancer cells, and further studies could explore its potential as a cancer therapy. Another direction is to study the effects of BRD-9424 on other biological processes, such as inflammation and neurodegeneration. This compound has been shown to have anti-inflammatory effects and could potentially be useful in treating inflammatory diseases. Overall, the study of BRD-9424 has the potential to lead to new insights into the mechanisms of cancer growth and proliferation, as well as other biological processes.
Métodos De Síntesis
The synthesis of BRD-9424 has been reported in several studies. One such method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate compound. This intermediate is then reacted with 5-bromo-1,3-dihydro-2H-indol-2-one to obtain the final product, BRD-9424. Other methods involving different starting materials and reaction conditions have also been reported.
Aplicaciones Científicas De Investigación
BRD-9424 has been studied for its potential applications in scientific research. It has been found to have activity against certain types of cancer cells, including breast cancer and leukemia. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
Nombre del producto |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C20H20BrNO5 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C20H20BrNO5/c1-4-22-16-8-5-12(21)9-15(16)20(25,19(22)24)11-17(23)14-7-6-13(26-2)10-18(14)27-3/h5-10,25H,4,11H2,1-3H3 |
Clave InChI |
FAYYXDOUPCYAJC-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)

![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)



![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)
![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)

![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)

![4,5-Dimethyl-2-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B214271.png)